(5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by the presence of a thiazole ring fused to a triazole ring, with a chlorophenyl and a fluorobenzylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the triazole moiety. The final step involves the formation of the benzylidene group through a condensation reaction with 4-fluorobenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzylidene groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(3-chlorophenyl)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(3-fluorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and fluorobenzylidene groups may enhance its interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H9ClFN3OS |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9ClFN3OS/c18-12-3-1-2-11(9-12)15-20-17-22(21-15)16(23)14(24-17)8-10-4-6-13(19)7-5-10/h1-9H/b14-8- |
InChI Key |
MPJDCDRZGBCAJC-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2 |
Origin of Product |
United States |
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